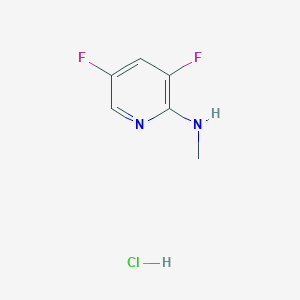

3,5-difluoro-N-methylpyridin-2-amine hydrochloride

Description

Properties

IUPAC Name |

3,5-difluoro-N-methylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2.ClH/c1-9-6-5(8)2-4(7)3-10-6;/h2-3H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWGGVNQKLQWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination and Amination of Pyridine Derivatives

A key step is the preparation of 2-aminopyridine derivatives bearing fluorine atoms at the 3 and 5 positions. According to patent literature, a mild and efficient method involves:

- Reacting 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to form 2-hydrazino-3-substituted-5,6-difluoropyridine intermediates.

- Reduction of the hydrazino intermediate with hydrogen in the presence of Raney nickel catalyst to yield 2-amino-3-substituted-5,6-difluoropyridine derivatives.

- The reaction conditions include using C1-C4 alkyl alcohols (methanol, ethanol, etc.) as solvents in ratios ranging from 3 to 40 times the weight of the substrate.

- Temperature control is critical, with amination steps performed at 10 to 35 °C over 10 to 30 hours.

- The hydrazination and reduction steps can be repeated to achieve the desired substitution pattern and purity.

This method avoids harsh conditions (high temperature and pressure) typical of aqueous ammonia amination, resulting in higher purity products under milder conditions.

Ammonification of Difluorochloropyridines

An alternative approach involves ammonification of 2,3-difluoro-5-chloropyridine:

- The chloropyridine is reacted with aqueous ammonia in a high-pressure autoclave at 140 °C for 24 hours.

- After reaction completion, the product 2-amino-3-fluoro-5-chloropyridine precipitates and is isolated by filtration.

- This intermediate can be further transformed into the target compound by subsequent functional group modifications.

- The yield for this ammonification step is reported around 84.3%.

N-Methylation to Form 3,5-Difluoro-N-methylpyridin-2-amine

The N-methylation of the 2-aminopyridine derivative is typically carried out by:

- Reacting the amino compound with methyl iodide in methyl ethyl ketone (MEK) solvent.

- The methyl iodide is added gradually over several hours, followed by refluxing the reaction mixture for 24 hours.

- The product precipitates upon cooling and is isolated by filtration.

- Recrystallization from acetone or similar solvents yields pure N-methylated products.

Salt Formation (Hydrochloride)

- The free base 3,5-difluoro-N-methylpyridin-2-amine is converted into its hydrochloride salt by treatment with hydrochloric acid.

- This step improves compound stability, crystallinity, and facilitates purification.

- The hydrochloride form is commonly used for research and industrial applications.

Reaction Conditions and Parameters

Research Findings and Optimization Insights

- The hydrazine-based amination method is preferred for its mild reaction conditions and ability to produce highly pure 2-aminopyridine derivatives without requiring harsh pressure or temperature.

- Use of Raney nickel catalyst and appropriate alcohol solvents enhances reduction efficiency.

- The ammonification method, while effective, requires high temperature and pressure, and may yield products with lower purity.

- N-methylation using methyl iodide is a well-established method, offering good yields and straightforward purification.

- The hydrochloride salt form is favored for handling and storage due to enhanced stability and ease of crystallization.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Advantages | Limitations |

|---|---|---|---|

| Amination via Hydrazine | Hydrazine monohydrate substitution + Raney Ni reduction | Mild conditions, high purity, scalable | Requires Raney Ni catalyst handling |

| Ammonification of Chloropyridine | Reaction with aqueous ammonia under pressure | High yield intermediate | High temperature and pressure needed |

| N-Methylation | Methyl iodide alkylation in MEK solvent | Efficient, good yield, easy purification | Use of methyl iodide (toxic reagent) |

| Hydrochloride Salt Formation | Treatment with HCl | Stable, crystalline product | Additional step post-synthesis |

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-methylpyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring, enhancing their chemical and biological properties .

Scientific Research Applications

Neuronal Nitric Oxide Synthase Inhibitors

One of the significant applications of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride lies in its potential as a selective inhibitor of neuronal nitric oxide synthase (nNOS). Research indicates that compounds based on the 2-aminopyridine scaffold, including derivatives like 3,5-difluoro-N-methylpyridin-2-amine, exhibit potent inhibitory activity against nNOS, which is crucial for treating neurological disorders such as stroke and neurodegenerative diseases .

Key Findings:

- Potency against nNOS: Compounds derived from this scaffold have demonstrated low inhibition constants (K_i) in the nanomolar range (e.g., K_i = 46 nM for rat nNOS) and high selectivity over other isoforms like endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) .

- Blood-brain barrier permeability: The incorporation of fluorine atoms enhances the lipophilicity and permeability of these compounds across biological membranes, making them suitable candidates for central nervous system (CNS) therapies .

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of 2-aminopyridine derivatives, including this compound. These studies reveal how modifications to the compound's structure influence its pharmacological properties.

Notable Insights:

- Variations in substituents at different positions on the pyridine ring can significantly affect both potency and selectivity for nNOS inhibition .

- Fluorination at specific positions has been shown to enhance membrane permeability while maintaining or improving selectivity against other NOS isoforms .

Applications in Drug Development

The compound has also been investigated as a lead candidate for developing new therapeutic agents targeting various conditions associated with dysregulated nitric oxide production.

Clinical Relevance:

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can interfere with various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Features

The compound’s pyridine core and fluorine substitutions distinguish it from other hydrochlorides. Below is a comparative analysis of key analogs:

Key Observations :

- Core Heterocycles : The target compound’s pyridine ring contrasts with adamantane (memantine), tricyclic (dosulepin), or aryloxypropylamine (fluoxetine) backbones.

- Fluorine Impact: The 3,5-difluoro substitution enhances electronegativity and lipophilicity compared to non-fluorinated analogs like dosulepin or chlorphenoxamine .

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit high water solubility. The fluorine atoms in the target compound may reduce solubility in non-polar solvents relative to non-fluorinated analogs .

- Stability: Fluorine’s electron-withdrawing nature could enhance stability against hydrolysis compared to chlorphenoxamine HCl or dosulepin HCl, which lack such substitutions .

Stability and Analytical Methods

While 3,5-difluoro-N-methylpyridin-2-amine HCl lacks explicit stability data in the evidence, methods like RP-HPLC (used for dosulepin HCl ) could be applicable. Fluorine substitutions may reduce susceptibility to oxidative degradation compared to compounds like fluoxetine HCl, which contains a labile trifluoromethyl group .

Biological Activity

3,5-Difluoro-N-methylpyridin-2-amine hydrochloride (CAS No. 1803584-01-1) is a fluorinated pyridine derivative that has garnered attention in various fields of scientific research, particularly due to its unique chemical properties and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative studies with similar compounds.

This compound features two fluorine atoms on the pyridine ring, which significantly influence its reactivity and biological interactions. The presence of the N-methyl group enhances its lipophilicity, potentially facilitating better membrane permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine atoms can enhance binding affinity to various enzymes and receptors, modulating their activity. This compound has been shown to interfere with multiple biochemical pathways, leading to diverse biological effects such as:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

- Anticancer Properties : Shows potential in inhibiting cancer cell proliferation through apoptosis induction.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. -

Anticancer Activity

In vitro studies have indicated that this compound exhibits promising anticancer properties. For instance, it was tested against gastric adenocarcinoma cell lines, showing an IC50 value of approximately 53 µM. This suggests a moderate potency that warrants further investigation for potential therapeutic applications in oncology. -

Enzyme Inhibition

The compound has been investigated as a potential inhibitor of p38 MAP kinase, a target implicated in inflammatory responses and cancer progression. Research findings suggest enhanced inhibition compared to related compounds, indicating its potential as a lead compound for drug development aimed at these pathways.

Comparative Analysis with Similar Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3,5-Difluoropyridine | Lacks N-methyl group; lower reactivity | Limited antimicrobial activity |

| N-Methylpyridin-2-amine | No fluorine substitution; different properties | Variable activity depending on substitution |

| 3,5-Difluoroaniline | Contains a benzene ring; distinct reactivity | Different spectrum of biological activities |

Q & A

Q. What synthetic routes are commonly employed to prepare 3,5-difluoro-N-methylpyridin-2-amine hydrochloride, and how do reaction conditions impact yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of fluorinated pyridine precursors. For example, pentafluoropyridine can undergo sequential substitution with sodium azide to introduce amine groups, followed by methylation (e.g., using methyl iodide or dimethyl sulfate) under basic conditions. The hydrochloride salt is formed via acidification with HCl . Key variables include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography ensures high purity.

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹⁹F NMR : Confirm substitution patterns and methyl group integration .

- FT-IR : Identify N–H stretches (3200–3400 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹).

- Chromatography :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and UV detection at 254 nm to assess purity .

- Elemental Analysis : Verify chloride content via argentometric titration or ion chromatography .

Q. What are the primary chemical reactions involving this compound in organic synthesis?

- Methodological Answer : The compound participates in:

- Nucleophilic Aromatic Substitution (SNAr) : Fluorine atoms at positions 3 and 5 can be replaced by nucleophiles (e.g., alkoxides, amines) under mild conditions .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives, using Pd(PPh₃)₄ as a catalyst .

- Reductive Alkylation : The amine group can react with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines.

Advanced Research Questions

Q. How can crystallographic data from the Cambridge Structural Database (CSD) validate the molecular geometry of this compound derivatives?

- Methodological Answer :

- Data Mining : Query the CSD for analogous fluoropyridine structures to compare bond lengths, angles, and torsion angles. For example, fluorine substituents typically shorten C–F bonds (~1.34 Å) and influence ring planarity .

- Refinement Tools : Use SHELXL for small-molecule refinement to model hydrogen bonding (e.g., N–H···Cl interactions in the hydrochloride salt) and assess disorder .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for SNAr reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Compare activation energies of competing pathways (e.g., para vs. meta substitution) using Gaussian or ORCA software.

- Kinetic Studies : Perform time-resolved ¹⁹F NMR to monitor intermediate formation and validate computational transition states.

- Isotopic Labeling : Use ¹⁵N-labeled amines to trace regioselectivity in substitution reactions .

Q. How can researchers optimize reaction conditions to minimize defluorination during cross-coupling of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) for selectivity.

- Additives : Use silver salts (Ag₂CO₃) to stabilize reactive intermediates and reduce side reactions.

- Solvent Effects : Non-polar solvents (toluene) may reduce defluorination compared to DMF .

Methodological Quality Assessment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.